A Technical Guide to Benzyl N-[(4-bromophenyl)methyl]carbamate (CAS 914452-60-1): Synthesis, Characterization, and Applications
A Technical Guide to Benzyl N-[(4-bromophenyl)methyl]carbamate (CAS 914452-60-1): Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth exploration of Benzyl N-[(4-bromophenyl)methyl]carbamate, a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. This compound integrates two critical chemical motifs: the benzyloxycarbonyl (Cbz) protecting group, a cornerstone of peptide and amine synthesis, and a functionalized 4-bromophenyl ring, which serves as a versatile handle for advanced molecular engineering via cross-coupling reactions. We will dissect the logical basis for its synthesis, provide a robust and reproducible experimental protocol, detail the expected analytical characterization, and discuss its strategic applications in drug discovery and complex molecule construction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.
Introduction: A Molecule of Strategic Importance
Benzyl N-[(4-bromophenyl)methyl]carbamate (CAS No. 914452-60-1) is a carbamate ester that serves as a stable, crystalline solid.[1] Its structure is deceptively simple, yet it represents a confluence of strategic chemical functionalities that make it a highly valuable building block in modern organic synthesis.
The core of the molecule is the carbamate linkage, a functional group widely employed in drug design.[2][3] Carbamates are recognized as effective bioisosteres for amide bonds, enhancing metabolic stability, and are integral components of numerous pharmacophores.[2] Specifically, this compound is a Cbz-protected amine. The benzyloxycarbonyl (Cbz or Z) group, pioneered by Bergmann and Zervas, was revolutionary in enabling controlled peptide synthesis and remains a fundamental tool for amine protection.[4][5] Its prevalence stems from its high stability across a wide range of reaction conditions and its clean, selective removal via catalytic hydrogenolysis.[5]
Furthermore, the presence of a bromine atom on the phenyl ring is not a trivial feature. It provides a reactive site for a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. This dual-functionality—a protected amine and a versatile synthetic handle—positions Benzyl N-[(4-bromophenyl)methyl]carbamate as a key intermediate for building complex molecular architectures, particularly in the development of novel pharmaceutical agents.
Chemical Identity and Properties
| Property | Value | Reference |
| IUPAC Name | benzyl N-[(4-bromophenyl)methyl]carbamate | [1] |
| Synonyms | benzyl 4-bromobenzylcarbamate | |
| CAS Number | 914452-60-1 | |
| Molecular Formula | C₁₅H₁₄BrNO₂ | [1] |
| Molecular Weight | 319.02 g/mol | [1] |
| Appearance | White to off-white solid | General Observation |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)Br | [1] |
| InChIKey | OKCHZXGMHUPTNU-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism: A Deliberate Approach
The synthesis of Benzyl N-[(4-bromophenyl)methyl]carbamate is a classic example of nucleophilic acyl substitution, specifically the protection of a primary amine. The logical and most efficient synthetic route involves the reaction between 4-bromobenzylamine and benzyl chloroformate.
Mechanistic Rationale
The formation of the carbamate bond proceeds via the well-established Schotten-Baumann reaction conditions.[5] The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons (from 4-bromobenzylamine) on the highly electrophilic carbonyl carbon of benzyl chloroformate. Benzyl chloroformate is an excellent acylating agent because the chlorine atom is a good leaving group, and its electrophilicity is enhanced by the electron-withdrawing nature of both the chlorine and the adjacent oxygen atom.
This attack forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base, such as sodium carbonate or a tertiary amine like triethylamine, is crucial in this process. Its primary role is to neutralize the hydrochloric acid (HCl) generated as a byproduct, preventing it from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[5][6]
Caption: Nucleophilic acyl substitution mechanism for carbamate formation.
Detailed Experimental Protocol
This protocol is designed to be self-validating by ensuring complete reaction and straightforward purification. The choice of a biphasic system (organic solvent/aqueous base) facilitates an easy workup.
Materials:
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4-Bromobenzylamine (1.0 equiv)
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Sodium Carbonate (Na₂CO₃) (2.5 equiv)[5]
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, separatory funnel, magnetic stirrer
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzylamine (1.0 equiv) in dichloromethane (approx. 0.1 M concentration).
-
Base Addition: Add an aqueous solution of sodium carbonate (2.5 equiv in water). The mixture will be biphasic.
-
Cooling (Critical Step): Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize potential side reactions of the reactive benzyl chloroformate.[5]
-
Reagent Addition: Add benzyl chloroformate (1.1 equiv) dropwise to the cooled, stirring mixture over 10-15 minutes. Ensure the temperature does not rise above 5 °C. A white precipitate may form as the product is generated.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.
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Workup - Extraction: Extract the aqueous layer with a fresh portion of dichloromethane (x1). Combine all organic layers.
-
Workup - Washing: Wash the combined organic layer sequentially with 1 M HCl (to remove any unreacted amine), water, and finally brine (to aid in drying).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a white crystalline solid.
Experimental Workflow Visualization
Sources
- 1. PubChemLite - Benzyl n-[(4-bromophenyl)methyl]carbamate (C15H14BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbamate - Wikipedia [en.wikipedia.org]
- 7. Benzyl Chloroformate [commonorganicchemistry.com]
